4-(Pyridin-3-ylmethoxy)benzoic acid
Overview
Description
4-(Pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is substituted with a pyridin-3-ylmethoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-pyridinemethanol in the presence of a suitable catalyst. One common method is the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the pyridin-3-ylmethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(Pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoic acid moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-ylmethoxy)benzoic acid
- 4-(Pyridin-4-ylmethoxy)benzoic acid
- 4-(Quinolin-3-ylmethoxy)benzoic acid
Uniqueness
4-(Pyridin-3-ylmethoxy)benzoic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions with molecular targets that are distinct from those of its isomers .
Properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQURISXJRWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585524 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898138-45-9 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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